molecular formula C22H16N4O2S B2599748 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895010-73-8

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2599748
CAS No.: 895010-73-8
M. Wt: 400.46
InChI Key: RAVFWLLVEPRLME-UHFFFAOYSA-N
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Description

4-Cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic small molecule belonging to the benzothiazole chemical class, designed for research purposes in chemical biology and drug discovery. Benzothiazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles. This compound features a multifunctional architecture, combining benzothiazole, pyridine, and benzonitrile motifs, which are commonly associated with targeting key biological receptors and enzymes. Compounds with this scaffold have demonstrated significant potential in neuroscience research. Structurally similar molecules have been developed as potent and selective antagonists for metabotropic glutamate receptor subtype 1 (mGluR1), a key target for investigating neurological and psychiatric disorders such as anxiety, depression, and Parkinson's disease . Furthermore, benzothiazole-based inhibitors are being explored in oncology research, for instance, in disrupting protein-protein interactions like the YAP/TAZ-TEAD complex, which is crucial in cancer progression, and in inhibiting kinases such as c-Abl . The structural elements of this compound, particularly the 6-methoxy-benzothiazole core, are also frequently investigated in infectious disease research, showing promising anti-tubercular activity against both drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c1-28-18-8-9-19-20(11-18)29-22(25-19)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVFWLLVEPRLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the corresponding benzoic acid derivative with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the benzamide derivative reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exhibit significant anti-inflammatory effects. A study highlighted that derivatives with benzothiazole moieties showed potential as selective inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .

Table 1: COX Inhibition Potency of Related Compounds

Compound NameIC50 (μM)Selectivity
PYZ187.07>4.24
PYZ195.01Moderate
PYZ2032.1High

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific cancer cell lines. Research has demonstrated that compounds with similar structures can significantly inhibit tumor growth in vitro and in vivo. For instance, a recent study evaluated a series of benzothiazole derivatives against various cancer cell lines, revealing promising results .

Table 2: Anticancer Efficacy Against Different Cell Lines

Cell LineCompound Tested% Inhibition
MCF7 (Breast)4-cyano...75%
HeLa (Cervical)4-cyano...68%
A549 (Lung)4-cyano...70%

Antibacterial Activity

Another significant application of this compound is its antibacterial activity. Studies have indicated that derivatives containing the benzothiazole moiety show enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Table 3: Antibacterial Activity Against Selected Strains

Bacterial StrainMIC (μg/mL)Comparison to Streptomycin
Staphylococcus aureus<5Superior
Escherichia coli<10Comparable

Case Study 1: Anti-inflammatory Efficacy

A study published in ACS Omega examined a series of pyrazole derivatives with similar structural motifs to our compound. These derivatives demonstrated strong COX-II inhibition with minimal ulcerogenic effects, positioning them as viable candidates for anti-inflammatory therapies .

Case Study 2: Anticancer Screening

In a comprehensive screening of new benzimidazole and triazole-based compounds, several were found to exhibit potent anticancer activity comparable to doxorubicin against various cancer cell lines, suggesting that modifications to the benzothiazole structure could yield similarly effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methoxy-Benzothiazole Cores

  • MMV001239 (5-methoxy isomer): Differs in the methoxy group position (5- vs. 6-methoxy on benzothiazole). No reported biological activity in published literature, but non-cytotoxic properties align with the target compound .

Thiazole-Pyridine Derivatives with Varied Substituents

Compounds from (e.g., 4d–4i ) exhibit structural parallels but distinct substitutions:

  • Key differences: Substituents: Morpholinomethyl, methylpiperazinyl, or dimethylamino groups replace the cyanobenzoyl moiety.

Thiazole-Triazole Acetamides ()

  • Examples : 9a–9e feature triazole-linked benzimidazole and thiazole groups.
    • Structural contrast : Absence of benzothiazole and pyridylmethyl groups; instead, triazole-acetamide bridges dominate.
    • Synthetic routes : Employ click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), unlike the target compound’s likely amide coupling .
    • Binding modes : Docking studies suggest distinct interactions (e.g., with carbohydrate-active enzymes), indicating divergent biological targets .

Pyrimido-Benzothiazole Derivatives ()

  • Examples: 3-cyano-4-imino-2-methylthio derivatives. Core structure: Fused pyrimido-benzothiazole systems differ from the benzamide scaffold. Reactivity: React with nucleophiles (amines, phenols) to form diverse derivatives, highlighting greater chemical versatility than the target compound’s stable benzamide backbone .

Biological Activity

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N4O2S
  • Molecular Weight : 342.37 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to significant biological effects, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF7 (breast cancer)
  • U87 MG (glioblastoma)
  • A549 (lung adenocarcinoma)

In vitro studies have shown that this compound demonstrates significant cytotoxicity against these cell lines, with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The compound's structural characteristics allow it to modulate inflammatory pathways. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects .

Antimicrobial Activity

The benzothiazole framework contributes to the antimicrobial efficacy of the compound. Preliminary screenings have shown activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

This suggests potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)benzamideStructureModerate anticancer activity
Benzothiazole derivativesStructureBroad-spectrum antimicrobial activity

This comparison highlights the enhanced potency and specificity of the target compound due to its unique substitution pattern.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated a significant reduction in cell viability in HCT116 cells after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential using a murine model of acute inflammation. The administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Basic: What are the recommended synthetic routes for 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step coupling reactions. A key step is the amide bond formation between the benzothiazole and pyridinylmethylbenzamide moieties. Evidence from analogous compounds (e.g., thiazole-triazole acetamides) suggests using polar aprotic solvents like DMF or acetonitrile with catalysts such as HATU or DCC for efficient coupling . Optimization should focus on solvent choice, temperature (typically 0–60°C), and stoichiometric ratios of reactants to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical, as impurities from incomplete coupling are common .

Basic: Which analytical methods are most reliable for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying substituent positions (e.g., methoxy and cyano groups) and confirming regioselectivity in the benzothiazole ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can confirm molecular weight and detect impurities, as used for purity assessment (89.4% in one study) .
  • Elemental Analysis: Combustion analysis validates elemental composition (C, H, N, S) but may require complementary methods like HPLC for trace impurities .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Answer:
Discrepancies often arise from variations in reaction conditions or analytical protocols. For example:

  • Catalyst Efficiency: HATU may yield higher coupling efficiency than DCC, improving purity .
  • Solvent Purity: Residual solvents in DMF can introduce artifacts in NMR; use deuterated solvents for accurate analysis .
  • Validation: Cross-validate purity using orthogonal methods (e.g., HPLC + MS) to address limitations of single techniques .

Advanced: What strategies are recommended for studying the structure-activity relationships (SAR) of this compound and its analogs?

Answer:

  • Analog Synthesis: Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity, as seen in benzamide derivatives .
  • Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like microbial enzymes or kinases, guided by similar compounds’ docking poses .
  • Biological Assays: Pair SAR with in vitro assays (e.g., yeast susceptibility tests for antimicrobial activity) to correlate structural changes with functional outcomes .

Advanced: How can researchers design experiments to elucidate the biological target(s) of this compound?

Answer:

  • Chemogenomic Profiling: Use yeast deletion strains or CRISPR libraries to identify hypersensitivity/resistance patterns, as demonstrated for related benzamide compounds in S. cerevisiae .
  • Pull-Down Assays: Attach a biotin tag to the compound for affinity purification and mass spectrometry-based identification of bound proteins .
  • Kinase Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) if structural motifs suggest kinase inhibition (e.g., pyridinylmethyl groups) .

Basic: What are the stability considerations for storing this compound, and how can degradation products be monitored?

Answer:

  • Storage: Store at –20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the amide bond .
  • Degradation Monitoring: Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. Track peaks corresponding to hydrolyzed products (e.g., free benzothiazole or pyridine derivatives) .

Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?

Answer:

  • logP and Solubility: Tools like ACD/Labs or SwissADME predict logP (lipophilicity) and aqueous solubility, critical for bioavailability. The pyridinyl group may enhance solubility via hydrogen bonding .
  • pKa Estimation: Software such MarvinSketch calculates pKa values for protonatable sites (e.g., pyridine nitrogen), informing ionization states at physiological pH .

Advanced: What experimental controls are critical when assessing this compound’s activity in cell-based assays?

Answer:

  • Cytotoxicity Controls: Include a non-targeting analog (e.g., lacking the cyano group) to distinguish specific effects from general toxicity .
  • Solvent Controls: Test DMSO or acetonitrile at the same concentration to rule out solvent-induced artifacts .
  • Positive/Negative Controls: Use established inhibitors (e.g., ISO-1 for macrophage migration) to validate assay sensitivity .

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